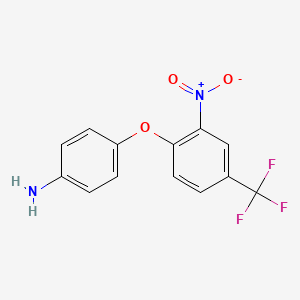
Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- is a chemical compound with the molecular formula C13H9F3N2O3 It is known for its unique structure, which includes a benzene ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- typically involves the nitration of a precursor compound followed by further chemical modifications. One common method involves the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol, which is then reacted with aniline to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-bromo-2-(trifluoromethyl)-: Similar structure but with a bromine atom instead of a nitro group.
Benzenamine, 4-fluoro-3-nitro-: Contains a fluorine atom and a nitro group in different positions.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an amine group.
Uniqueness
Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications.
Properties
CAS No. |
24219-87-2 |
|---|---|
Molecular Formula |
C13H9F3N2O3 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(7-8)18(19)20)21-10-4-2-9(17)3-5-10/h1-7H,17H2 |
InChI Key |
SQOIKGXTSAWZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















